molecular formula C14H21NO B1460724 N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine CAS No. 748133-58-6

N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine

Cat. No.: B1460724
CAS No.: 748133-58-6
M. Wt: 219.32 g/mol
InChI Key: UOPBQXXCIHZESU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

748133-58-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C14H21NO/c1-16-14-8-6-12(7-9-14)10-11-15-13-4-2-3-5-13/h6-9,13,15H,2-5,10-11H2,1H3

InChI Key

UOPBQXXCIHZESU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxyphenethyl amine (0.8 mL, 6 mmol), and cyclopentyl iodide (0.22 mL, 2 mmol) in CH3CN (5 mL) were irradiated for 10 min in a microwave at 110° C. After cooling to room temperature the mixture was diluted with CH2Cl2 and washed with NaHCO3 solution. The organic layer was dried over anhydrous Na2SO4 and evaporated in vacuo. The crude product was purified by silica gel chromatography using hexane as eluent and the product N-(4-methoxyphenethyl)cyclopentanamine (0.854 g, 65%) was obtained as a colorless liquid which solidified upon standing. 1H NMR (400 MHz, CDCl3): δ 8.49 (s, 1H), 7.10 (d, 2H, J=8.6 Hz), 6.78 (d, 2H, J=8.6 Hz), 3.74 (s, 3H), 3.69-3.65 (m, 1H), 3.08-3.07 (m, 4H), 1.84-1.83 (m, 2H), 1.82-1.81 (m, 2H), 1.66-1.56 (m, 4H). LC-MS (ESI) Calcd for: C14H21NO [M+H]+: 220.16. Found: 220.00.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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